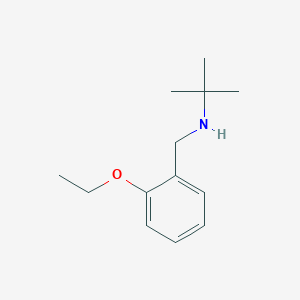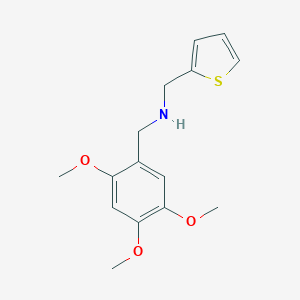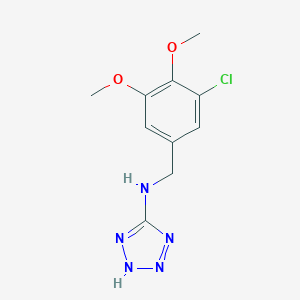![molecular formula C18H23NO4 B249662 2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B249662.png)
2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one, also known as A-86929, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one involves its interaction with the dopamine system in the brain. This compound has been found to act as a selective dopamine D1 receptor agonist, which means that it can activate these receptors in a specific way. This activation leads to a decrease in dopamine release, which can reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects
In addition to its effects on addiction, 2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one has been found to have various other biochemical and physiological effects. For example, this compound has been shown to increase the release of acetylcholine in the brain, which can improve cognitive function. It has also been found to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one in lab experiments is its selectivity for dopamine D1 receptors. This means that researchers can specifically target this receptor subtype without affecting other receptors in the brain. However, one limitation of using 2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is its relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
Direcciones Futuras
There are several future directions for research on 2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one. One area of interest is its potential as a treatment for other conditions, such as depression and anxiety. Additionally, researchers may explore the use of 2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one in combination with other drugs or treatments to enhance its effects. Finally, more research is needed to fully understand the mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one and how it interacts with other systems in the brain.
Métodos De Síntesis
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one involves several steps, including the reaction of 3,4-dimethoxyphenylacetonitrile with lithium diisopropylamide, followed by the addition of ethyl chloroacetate. The resulting compound is then treated with lithium aluminum hydride to produce the desired product.
Aplicaciones Científicas De Investigación
2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a treatment for addiction. Studies have shown that 2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one can reduce the reinforcing effects of drugs such as cocaine and methamphetamine, suggesting that it may be a useful tool in the treatment of addiction.
Propiedades
Nombre del producto |
2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one |
|---|---|
Fórmula molecular |
C18H23NO4 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4,5,6,7-tetrahydro-3H-isoindol-1-one |
InChI |
InChI=1S/C18H23NO4/c1-22-15-8-7-12(11-16(15)23-2)9-10-19-17(20)13-5-3-4-6-14(13)18(19)21/h7-8,11,17,20H,3-6,9-10H2,1-2H3 |
Clave InChI |
GPOQAEJTDMXKKB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(C3=C(C2=O)CCCC3)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCN2C(C3=C(C2=O)CCCC3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B249580.png)
![4-(2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B249585.png)
![1-(4-fluorophenyl)-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B249587.png)

![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B249589.png)
![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)
![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)
![2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B249596.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B249598.png)

![4-amino-N-{2-[(4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B249601.png)


